molecular formula C11H11N B1211756 6,8-Dimethylquinoline CAS No. 2436-93-3

6,8-Dimethylquinoline

Cat. No. B1211756
CAS RN: 2436-93-3
M. Wt: 157.21 g/mol
InChI Key: RLZSSWLXBLSQKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6,8-Dimethylquinoline, such as 6,8-dimethoxy-1,3-dimethylisoquinoline, has been accomplished through various innovative methods. A notable approach is the microwave-assisted 6π-azaelectrocyclization, which has proven to be an efficient strategy for constructing the quinoline core. For instance, the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved using a C–H activation/alkenylation strategy, highlighting an efficient route to these heterocycles with significant yields (Kaufman et al., 2018); (Fonzo et al., 2019).

Molecular Structure Analysis

The molecular structure of 6,8-Dimethylquinoline derivatives has been extensively analyzed through X-ray crystallography among other techniques. Studies on derivatives such as 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines have confirmed their structure, further illuminating the versatile nature of the quinoline scaffold in facilitating various functional group modifications (Outt et al., 1998).

Chemical Reactions and Properties

6,8-Dimethylquinoline and its derivatives undergo a range of chemical reactions, underlining their reactivity and applicability in synthetic chemistry. Reactions such as the Ruthenium-catalyzed C–H activation have been utilized in the synthesis processes, demonstrating the compound's versatility in forming complex structures efficiently (Fonzo et al., 2019).

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Alzheimer's Disease : 8-Hydroxyquinolines, including variants like 6,8-Dimethylquinoline, have potential in Alzheimer's disease treatment. They can act as metal chaperones, disaggregating amyloid plaques and inhibiting harmful redox chemistry associated with copper and amyloid-β peptide interactions, suggesting a basis for neuroprotective and regenerative effects (Kenche et al., 2013).

  • Antitumor Activity : A derivative, 2-quinoline-2-yl-1,3-tropolone, shows promising antitumor activity in lung cancer models, suggesting its potential for clinical application in cancer therapy (Lukbanova et al., 2022).

  • Neural Stem Cell Proliferation : 2-[(dimethylamino)methyl]-8-hydroxyquinoline, a related compound, enhances neural stem cell self-renewal and neurite outgrowth, stimulating neurogenesis via the NADPH oxidase signaling pathway. This highlights its potential in neuro-regenerative applications for dementias (Haigh et al., 2016).

Environmental and Ecological Studies

  • Aquatic Toxicology : Studies on the uptake and biotransformation of 6,8-Dimethylquinoline in rainbow trout provide insights into its environmental behavior and potential ecological impact. It's shown to be readily bioconcentrated in fish tissue, with specific metabolites identified (Birkholz et al., 1989).

Drug Development and Pharmacology

  • 8-Aminoquinoline Therapy : While not directly related to 6,8-Dimethylquinoline, the development and therapeutic principles of 8-aminoquinolines offer insights applicable to related compounds. They show potential against various diseases, including malaria, although challenges in toxicity remain (Baird, 2019).

Safety And Hazards

When handling 6,8-Dimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Future Directions

Quinoline and its derivatives continue to be applied to create compounds with wide-ranging pharmacological activities . There is an expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This suggests that future directions may involve the development of more environmentally friendly synthesis methods for 6,8-Dimethylquinoline and other quinoline derivatives.

properties

IUPAC Name

6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZSSWLXBLSQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870975
Record name 6,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethylquinoline

CAS RN

2436-93-3
Record name 6,8-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-dimethylquinoline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.668
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
DA Birkholz, RT Coutts, SE Hrudey - Xenobiotica, 1989 - Taylor & Francis
1. 6,7-Dimethylquinoline (6,7-DMQ) is readily taken up by rainbow trout and bioconcentrated in tissue after exposure to ca 1 mg/1 for 7.5 h. Mean bioconcentration factors (from water) …
Number of citations: 15 www.tandfonline.com
AJ Ewins - Journal of the Chemical Society, Transactions, 1913 - pubs.rsc.org
… hFd been prepared, the synthesis of 6 : 8-dimethylquinoline from m4-xylidine was carried … -6:8dimethylquinoline prepared by the action of hypochlorous acid on 6 : 8-dimethylquinoline, …
Number of citations: 11 pubs.rsc.org
RE Lutz, JM Sanders - Journal of Medicinal Chemistry, 1976 - ACS Publications
Department of Chemistry, University of Virginia, Charlottesville, Virginia 22901. Received February 24, 1975 3-(p-Chlorobenzylidene)-5, 7-dimethyl-2, 3-dihydro-lbf-cyclopenta [b] …
Number of citations: 13 pubs.acs.org
F Sánchez-Viesca, R Gómez - Earthline Journal of …, 2021 - earthlinepublishers.com
Cytisine is an alkaloid with biological activity that is used as medication for smoking cessation treatment. It is a quinolizidine derivative, one ring being 2-pyridinone, and there is a third …
Number of citations: 5 www.earthlinepublishers.com
TR Sertbakan, İ Muz, M Kurban - 2022 - researchsquare.com
The energetic, reactivity and spectroscopic characteristics of 2-choloro-6, 8-dimethylquinoline-3-carboxaldehyde (2C68DMQCALD) molecule have been performed using experimental …
Number of citations: 2 www.researchsquare.com
HR Ing - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… The formulae (IV) and (V) afford a simple explanation of the €ormation of the 6 : 8-dimethylquinoline nucleus in the reduction of cytisine by phosphorus and hydriodic acid. The effect of …
Number of citations: 22 pubs.rsc.org
DA Birkholz - 1989 - elibrary.ru
Samples of diluted bitumen (bitumen and diluent naphtha, 1: 1, v/v) and coker distillate (coker gas oil and coker naphtha, 2: 1, v/v) were obtained from Syncrude Canada Ltd. and …
Number of citations: 5 elibrary.ru
DA Birkholz, RT Coutts, SE Hrudey, RW Danell… - Water Research, 1990 - Elsevier
Isoquinoline, 2-methyl-8-ethylquinoline, 3-isopropylquinoline, 3-ethylquinoline, three isomers of methylquinoline and fourteen isomers of dimethylquinoline were subjected to toxicity …
Number of citations: 27 www.sciencedirect.com
B Wang, C Li, H Liu - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
Herein, we report a Cp*Rh(III)‐catalyzed directed C−H methylation of quinoline N‐oxides at the C‐8 position using commercially available organotrifluoroborates as reagents. This …
Number of citations: 70 onlinelibrary.wiley.com
DG Kim, EA Vershinina, VV Sharutin - Russian Journal of General …, 2019 - Springer
Alkylation of 4,8-dimethyl- and 4,6,8-trimethylquinolin-2(1H)-one with allyl bromide in the presence of a base proceeds at the oxygen and nitrogen atoms with the predominant formation …
Number of citations: 2 link.springer.com

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